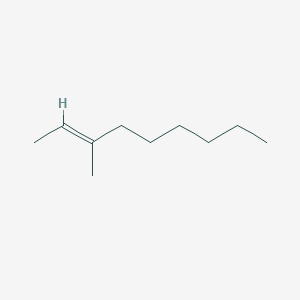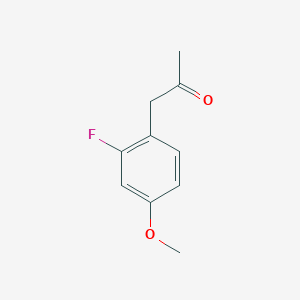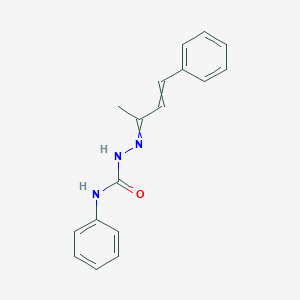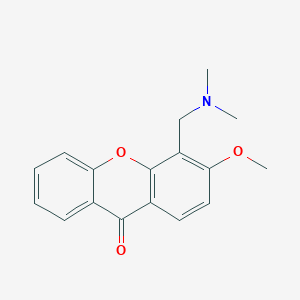
4-(Dimethylamino)methyl-3-methoxy-9H-xanthen-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Dimethylamino)methyl-3-methoxy-9H-xanthen-9-one, also known as DMMC or DMAPK, is a fluorescent dye that is widely used in scientific research applications. It is a xanthene dye, which means that it has a xanthene backbone with a dimethylamino group and a methoxy group attached to it. The dye is highly fluorescent and has a wide range of applications in various fields of research.
Wirkmechanismus
The mechanism of action of 4-(Dimethylamino)methyl-3-methoxy-9H-xanthen-9-one involves the interaction of the dye with biological molecules such as proteins and nucleic acids. The dye has a high affinity for these molecules and binds to them, causing them to fluoresce. The fluorescence of the dye can be used to monitor the localization, movement, and interactions of these molecules in living cells and tissues.
Biochemische Und Physiologische Effekte
4-(Dimethylamino)methyl-3-methoxy-9H-xanthen-9-one has no known biochemical or physiological effects on living organisms. The dye is non-toxic and does not interfere with cellular processes or cause any adverse effects on cells or tissues.
Vorteile Und Einschränkungen Für Laborexperimente
4-(Dimethylamino)methyl-3-methoxy-9H-xanthen-9-one has several advantages as a fluorescent probe for scientific research. It is highly fluorescent and has a high quantum yield, which means that it produces a strong and stable signal. The dye is also highly specific and can be used to label specific biomolecules in complex biological systems. However, the dye has some limitations as well. It is sensitive to pH and can be quenched by acidic conditions. The dye is also sensitive to photobleaching, which can limit its usefulness in long-term experiments.
Zukünftige Richtungen
There are several future directions for the use of 4-(Dimethylamino)methyl-3-methoxy-9H-xanthen-9-one in scientific research. One potential application is in the development of biosensors for the detection of specific biomolecules in complex biological systems. The dye could also be used in the development of new imaging techniques for the visualization of biological processes in living organisms. Additionally, the synthesis of new derivatives of 4-(Dimethylamino)methyl-3-methoxy-9H-xanthen-9-one could lead to the development of more specific and sensitive fluorescent probes for scientific research.
Synthesemethoden
The synthesis of 4-(Dimethylamino)methyl-3-methoxy-9H-xanthen-9-one involves the reaction of 4-bromo-3-methoxybenzaldehyde with dimethylamine to form the intermediate 4-(dimethylamino)methyl-3-methoxybenzaldehyde. This intermediate is then reacted with 2-hydroxy-1,3-dimethylimidazolidine to form the final product, 4-(dimethylamino)methyl-3-methoxy-9H-xanthen-9-one.
Wissenschaftliche Forschungsanwendungen
4-(Dimethylamino)methyl-3-methoxy-9H-xanthen-9-one is widely used as a fluorescent probe in various fields of scientific research. It is commonly used in biochemistry, cell biology, and molecular biology to label proteins, nucleic acids, and other biomolecules. The dye is also used in fluorescence microscopy and flow cytometry to visualize and quantify biological processes.
Eigenschaften
CAS-Nummer |
17854-57-8 |
|---|---|
Produktname |
4-(Dimethylamino)methyl-3-methoxy-9H-xanthen-9-one |
Molekularformel |
C17H17NO3 |
Molekulargewicht |
283.32 g/mol |
IUPAC-Name |
4-[(dimethylamino)methyl]-3-methoxyxanthen-9-one |
InChI |
InChI=1S/C17H17NO3/c1-18(2)10-13-14(20-3)9-8-12-16(19)11-6-4-5-7-15(11)21-17(12)13/h4-9H,10H2,1-3H3 |
InChI-Schlüssel |
QVNSEBXRCVOBNX-UHFFFAOYSA-N |
SMILES |
CN(C)CC1=C(C=CC2=C1OC3=CC=CC=C3C2=O)OC |
Kanonische SMILES |
CN(C)CC1=C(C=CC2=C1OC3=CC=CC=C3C2=O)OC |
Synonyme |
4-(Dimethylamino)methyl-3-methoxy-9H-xanthen-9-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



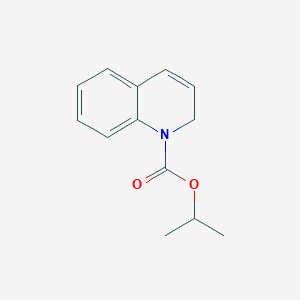
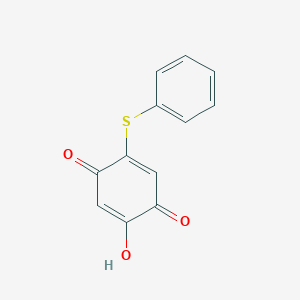
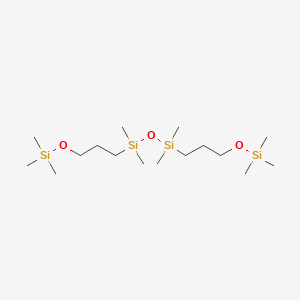
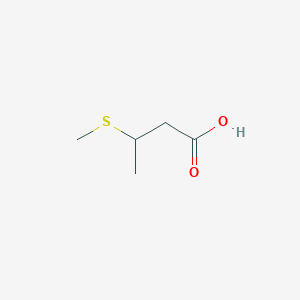
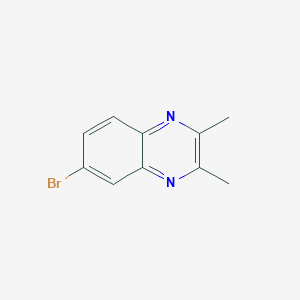
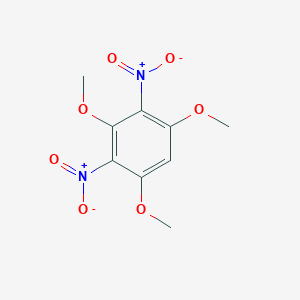
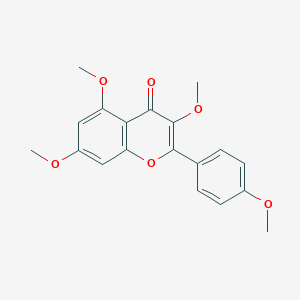
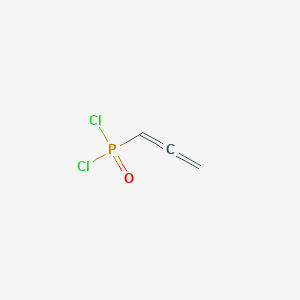
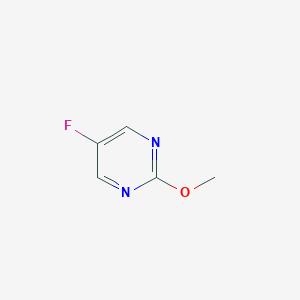
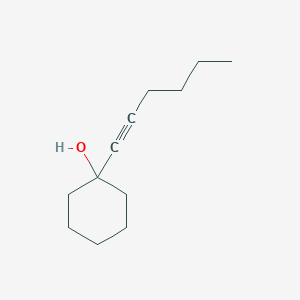
![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-N-(4-chlorophenyl)-3-hydroxy-](/img/structure/B100557.png)
